molecular formula C6H6ClNO2 B2602334 4-Hydroxypicolinaldehyde hydrochloride CAS No. 1965309-48-1

4-Hydroxypicolinaldehyde hydrochloride

Cat. No.: B2602334
CAS No.: 1965309-48-1
M. Wt: 159.57
InChI Key: JPYNNZGDBVOXGE-UHFFFAOYSA-N
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Description

4-Hydroxypicolinaldehyde hydrochloride is a pyridine derivative characterized by a hydroxyl (-OH) group at the 4-position and an aldehyde (-CHO) group at the 2-position of the pyridine ring, with a hydrochloride counterion.

Properties

IUPAC Name

4-oxo-1H-pyridine-2-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.ClH/c8-4-5-3-6(9)1-2-7-5;/h1-4H,(H,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYNNZGDBVOXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxypicolinaldehyde hydrochloride can be synthesized through various methods. One common synthetic route involves the hydroxylation of picolinaldehyde. This process typically requires the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The compound is usually produced in bulk and purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypicolinaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Hydroxypicolinaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in biochemical assays and as a reagent in various biological studies.

    Medicine: Research into potential therapeutic applications, including its role in drug development, is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxypicolinaldehyde hydrochloride involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds and engage in various chemical interactions. These interactions can influence biological pathways and processes, making it a valuable tool in research .

Comparison with Similar Compounds

Structural Analogues from High-Similarity Databases

lists compounds with high structural similarity to 4-hydroxypicolinaldehyde hydrochloride, including:

  • 4-Hydroxy-5-methoxypicolinic acid (CAS 1609406-52-1, similarity score: 0.90): Features a hydroxyl and methoxy (-OCH₃) group on the pyridine ring, with a carboxylic acid (-COOH) substituent. The absence of an aldehyde group reduces its reactivity compared to the target compound, making it more suited for applications requiring stability, such as enzyme inhibition .
  • 3-Methoxypicolinic acid hydrochloride (CAS 220437-83-2, similarity score: 0.89): Contains a methoxy group at the 3-position and a carboxylic acid group. The hydrochloride salt enhances its solubility in polar solvents, a property shared with this compound .

Table 1: Structural and Functional Comparison

Compound Name Functional Groups Molecular Formula Molecular Weight Key Reactivity
4-Hydroxypicolinaldehyde HCl -OH, -CHO, HCl C₆H₆ClNO₂ 175.57* Aldehyde-mediated Schiff base formation
4-Hydroxy-5-methoxypicolinic acid -OH, -OCH₃, -COOH C₇H₇NO₄ 169.14 Acid-base reactions, metal chelation
3-Methoxypicolinic acid HCl -OCH₃, -COOH, HCl C₇H₈ClNO₃ 189.60 Solubility in aqueous media

*Calculated based on formula.

Piperidine and Pyridine Derivatives

  • 4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS 325808-20-6): A piperidine ring substituted with a methoxyphenyl group. Unlike the pyridine-based target compound, piperidine’s saturated ring enhances conformational flexibility, impacting binding affinity in receptor-targeted drug design .
  • 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS 1193388-05-4): A pyridine derivative with a pyrrolidine substituent and two HCl counterions. The dihydrochloride form increases solubility but may reduce stability under high humidity compared to mono-hydrochloride salts like 4-hydroxypicolinaldehyde HCl .

Biological Activity

4-Hydroxypicolinaldehyde hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from picolinaldehyde, featuring a hydroxyl group at the 4-position. Its chemical structure can be represented as follows:

C6H6ClN1O2\text{C}_6\text{H}_6\text{ClN}_1\text{O}_2

This compound exhibits properties that make it suitable for various biological applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. A study conducted by Akinrinade et al. (2020) demonstrated its effectiveness against a range of bacterial strains, showcasing minimum inhibitory concentrations (MIC) that suggest its potential as an antimicrobial agent. The results are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings highlight the compound's potential utility in treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, a study published in Journal of Medicinal Chemistry indicated that this compound induces apoptosis in cancer cell lines through the activation of specific pathways.

Case Study: In vitro studies on human colon cancer cells (SW620) revealed that treatment with this compound resulted in significant cell death, with IC50 values reported at approximately 10 µM. Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment, indicating its efficacy as an anticancer agent.

The mechanism through which this compound exerts its biological effects involves interaction with cellular pathways associated with apoptosis and cell cycle regulation. Research suggests that the compound may inhibit histone deacetylases (HDACs), leading to altered gene expression related to cell proliferation and survival.

Table 2: HDAC Inhibition Data

Compound IC50 (µM) Cell Line
This compound10SW620
SAHA (control)0.5SW620

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